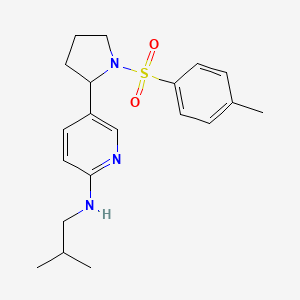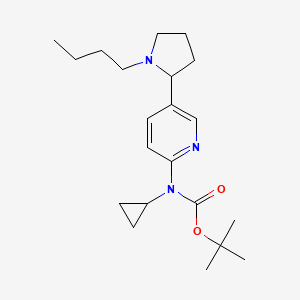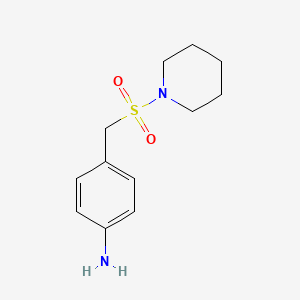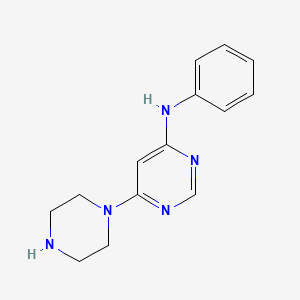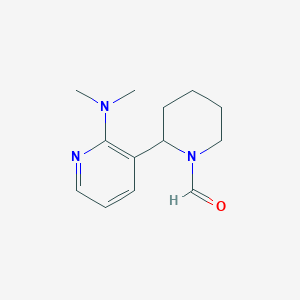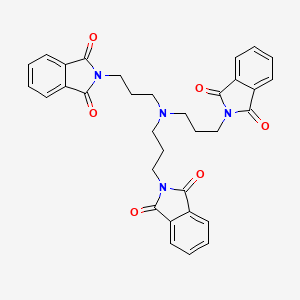
Propanoic acid, 2-oxo-, manganese(2+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-oxo-, manganese(2+) salt can be synthesized through the reaction of pyruvic acid with manganese(II) acetate. The reaction typically occurs in an aqueous solution, where pyruvic acid (CH3COCOOH) reacts with manganese(II) acetate (Mn(CH3COO)2) to form the manganese salt of pyruvic acid.
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of pyruvic acid with manganese(II) salts under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its various applications.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-oxo-, manganese(2+) salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield manganese metal and other reduced forms.
Substitution: The manganese ion can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Metal salts like sodium chloride (NaCl) or potassium nitrate (KNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Manganese oxides (MnO2, Mn2O3) and carbon dioxide (CO2).
Reduction: Manganese metal (Mn) and water (H2O).
Substitution: New metal salts and pyruvic acid derivatives.
Scientific Research Applications
Propanoic acid, 2-oxo-, manganese(2+) salt has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and oxidation reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme functions.
Medicine: Explored for its antioxidant properties and potential therapeutic benefits.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 2-oxo-, manganese(2+) salt involves its interaction with various molecular targets and pathways. In biological systems, it can act as a cofactor for enzymes involved in oxidative stress response and metabolic processes. The manganese ion plays a crucial role in redox reactions, facilitating electron transfer and stabilizing reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Calcium pyruvate (C6H6CaO6): Similar structure but contains calcium instead of manganese.
Sodium pyruvate (C3H3NaO3): Sodium salt of pyruvic acid, commonly used in cell culture media.
Magnesium pyruvate (C6H6MgO6): Magnesium salt of pyruvic acid, used in dietary supplements.
Uniqueness
Propanoic acid, 2-oxo-, manganese(2+) salt is unique due to the presence of manganese, which imparts distinct redox properties and catalytic activity. This makes it valuable in specific chemical reactions and potential therapeutic applications where manganese’s redox behavior is advantageous.
Properties
Molecular Formula |
C3H4MnO3+2 |
|---|---|
Molecular Weight |
143.00 g/mol |
IUPAC Name |
manganese(2+);2-oxopropanoic acid |
InChI |
InChI=1S/C3H4O3.Mn/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+2 |
InChI Key |
ZUOVEEXYLVZTHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)O.[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



